molecular formula C15H21NO4 B8413004 4-[(2-tert-Butoxycarbonylethylamino)methyl]benzoic acid

4-[(2-tert-Butoxycarbonylethylamino)methyl]benzoic acid

Cat. No. B8413004
M. Wt: 279.33 g/mol
InChI Key: DIESMWGUDLUNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-tert-Butoxycarbonylethylamino)methyl]benzoic acid is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-tert-Butoxycarbonylethylamino)methyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-tert-Butoxycarbonylethylamino)methyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[(2-tert-Butoxycarbonylethylamino)methyl]benzoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

4-[[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]methyl]benzoic acid

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)8-9-16-10-11-4-6-12(7-5-11)14(18)19/h4-7,16H,8-10H2,1-3H3,(H,18,19)

InChI Key

DIESMWGUDLUNEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tert-butyl 3-aminopropanoate hydrochloride (5 g, 27.7 mmol) was dissolved in methanol (150 mL). Diisopropylethylamin (4.73 mL, 27.7 mmol) was added followed by 4-carboxybenzaldehyd. The mixture is heated to reflux for 1 hour. After cooling to room temperature sodium cyanoborohydride (1.77 g, 22.1 mmol) was added under nitrogen and stirred for 1 hour at room temperature. Acetic acid (15 mL) was added and the mixture was stirred for an additional 1 hour. The mixture was poured into water (300 mL) and stirred at room temperature over night. The water solution was washed with ethyl acetate (3×250 mL). The organic phase dried (Na2SO4) and solvent removed in vacuo to yield the crude product as an oil which solidifies by standing. The crude product was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.73 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.77 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six

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